molecular formula C14H13N3 B033164 Mepanipyrim CAS No. 110235-47-7

Mepanipyrim

Cat. No. B033164
M. Wt: 223.27 g/mol
InChI Key: CIFWZNRJIBNXRE-UHFFFAOYSA-N
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Description

Mepanipyrim is an anilinopyrimidine fungicide utilized globally to safeguard crops against fungal diseases. Its effectiveness, particularly against Botrytis cinerea, has led to its widespread adoption in agriculture. The fungicide operates by inhibiting the secretion of enzymes crucial for the fungal infection process, thereby controlling disease spread without directly inhibiting enzyme activities (Miura et al., 1994).

Synthesis Analysis

The synthesis of Mepanipyrim, identified as KIF-3535 during its development phase, involves the preparation of 2-anilinopyrimidines. The process demonstrates that the activity of the compounds significantly decreases with substitutions on the anilinobenzene ring, highlighting the sensitivity of its fungicidal activity to structural modifications. The optimal structure, featuring methyl and 1-propynyl groups at specific positions on the pyrimidine ring, was selected for its high efficacy and minimal phytotoxicity (Nagata et al., 2004).

Molecular Structure Analysis

While direct studies on the molecular structure analysis of Mepanipyrim in the provided references are limited, the synthesis and structural activity relationship studies imply a critical relationship between its chemical structure and fungicidal activity. Modifications on the pyrimidine and anilinobenzene moieties significantly influence its biological efficacy against fungal pathogens.

Chemical Reactions and Properties

Mepanipyrim undergoes various degradation processes when exposed to environmental conditions, such as photocatalytic degradation in aqueous solutions. This degradation involves multiple pathways including reductive and oxidative attacks, leading to the cleavage of the triple bond, hydroxylation, and loss of the benzene moiety, demonstrating its complex interaction with environmental factors (Calza et al., 2004).

Scientific Research Applications

Mepanipyrim in Food Analytical Methods

  • Scientific Field: Food Analytical Methods .
  • Application Summary: Mepanipyrim is a new-generation anilinopyrimidine pesticide used to combat fungal diseases in various crops. It’s crucial to have rapid and user-friendly analytical methods that can complement instrumental techniques for analyzing residues of this toxic compound in foodstuffs .
  • Methods of Application: Monoclonal antibodies were generated for the first time, and an enzyme-linked immunosorbent assay was developed. A series of haptens mimicking the mepanipyrim molecule were designed and prepared by total synthesis to study the influence of the linker tethering site over the binding properties of the generated antibodies .
  • Results: This strategy resulted in high-affinity and specific monoclonal antibodies to mepanipyrim. The highest sensitivity was reached with antibodies that had been raised using haptens with the spacer arm at the most characteristic moiety of the analyte, the 1-propynyl group .

Mepanipyrim in Fungicide Research

  • Scientific Field: Fungicide Research .
  • Application Summary: Mepanipyrim is an anilinopyrimidine fungicide with a broad spectrum of activity that can control fungal diseases caused by Botrytis cinerea (gray mold), Venturia spp. (scab) and Monilinia fructicola (brown rot) .
  • Methods of Application: Mepanipyrim inhibits the uptake of growth substrates such as amino acids and glucose by B. cinerea at an effective dose of 10–100 mg/ml and blocks the secretion of host-cell wall-degrading enzymes at 1 mg/ml .
  • Results: While mepanipyrim prevented pectinase secretion in B. cinerea at 0.1–1mg/ml, it did not interfere with secretion in C. miyabeanus, even at 100mg/ml, indicating that its action is an important mechanism in disease control .

Mepanipyrim in Disease Control

  • Scientific Field: Disease Control .
  • Application Summary: Mepanipyrim has excellent disease control activity against Botrytis cinerea, but poor activity against Cochliobolus miyabeanus. The disease control efficacy by mepanipyrim in vivo is not correlated with mycelial growth inhibition in vitro .
  • Methods of Application: Mepanipyrim prevented pectinase secretion in B. cinerea at 0.1–1mg/ml, but did not interfere with secretion in C. miyabeanus, even at 100mg/ml. Mepanipyrim affected the uptake of glucose and phenylalanine in the mycelia of both pathogens at higher doses .
  • Results: The action of Mepanipyrim is an important mechanism in disease control. A secondary action of mepanipyrim may bring about mycelial growth inhibition in vitro .

Mepanipyrim in Ecological Risk Assessment

  • Scientific Field: Ecological Risk Assessment .
  • Application Summary: Mepanipyrim has been used in studies investigating its ecological risk, particularly its impact on aquatic organisms .
  • Methods of Application: The study investigated the temporal pattern of mepanipyrim-induced CYP1A and AhR2 expression and EROD enzyme activity at different time frames during zebrafish embryonic and larval development .
  • Results: The study assessed the ecological risk of mepanipyrim and its metabolites to aquatic organisms .

Safety And Hazards

Mepanipyrim is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It has low irritation to skin and eyes. If swallowed, it can cause nausea and vomiting . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The novel action of mepanipyrim may be used as a pharmacological tool for investigating membrane transport, Golgi membrane dynamics, and differentiation of the Golgi from TGN .

properties

IUPAC Name

4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFWZNRJIBNXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042121
Record name Mepanipyrim
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Mepanipyrim

CAS RN

110235-47-7
Record name Mepanipyrim
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepanipyrim [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepanipyrim
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Record name MEPANIPYRIM
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040
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Record name 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl)
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Record name MEPANIPYRIM
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
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Name
CC(Cl)=Cc1cc(C)nc(Nc2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 50 ml reaction flask equipped with a stirrer, a thermometer and a condenser, 1.30 g (0.005 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine and 10 ml of anhydrous tetrahydrofuran were charged and dissolved, and then the mixture was cooled to -10° under stirring in a nitrogen gas atmosphere. Then, 1.28 g (0.0114 mol) of potassium tert-butoxide was dissolved in 10 ml of anhydrous tetrahydrofuran and dropwise added thereto at a temperature of from -8° to -12° C., and the mixture was stirred at -15° C. for one hour. Then, 5 ml of 1N hydrochloric acid was dropwise added thereto, and 50 ml of water and a small amount of sodium hydrogen carbonate were added to bring the pH of the aqueous layer to 7. Then, the mixture was extracted with 70 ml of toluene, and the extract was dried over anhydrous sodium sulfate. The toluene layer was concentrated and subjected to silica gel column chromatography (n-hexane/ethyl acetate=10/1) to obtain 1.04 g of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 93.2%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 50 ml reaction flask equipped with a stirrer, a thermometer and a condenser, 5.2 g (0.02 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine, 2.4 g (0.06 mol) of NaOH powder and 50 ml of acetonitrile were charged, and the mixture was reacted at room temperature for 5 hours. After the reaction, toluene and water were added to the reaction mixture, followed by liquid separation. The toluene layer was washed with water. The toluene layer was concentrated and subjected to column chromatography to obtain 1.67 g of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 36%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Into a 50 ml round bottom flask, 0.52 g (0.02 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine, 4.0 g of KF/alumina and 20 ml of anhydrous acetonitrile were charged, and the mixture was stirred at room temperature for 5 hours in the flask equipped with a calcium chloride tube. Then, the mixture was subjected to filtration to remove the solid content, and the solvent was distilled off. The residue was dissolved in toluene and washed with water. This toluene layer was washed with water and concentrated, and then it was subjected to column chromatography to obtain 0.3 g of 2-anilino-4-methyl-6(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 67%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
0.52 g
Type
reactant
Reaction Step One
[Compound]
Name
KF alumina
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 100 ml reaction flask equipped with a stirrer, a thermometer and a condenser, 5.2 g (0.02 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine, 1.3 g (0.024 mol) of finely pulverized KOH and 50 ml of toluene were charged, and the mixture was reacted for 10 hours under reflux. The reaction mixture was cooled, water was added, and the mixture was subjected to liquid separation. The toluene layer was washed with water. The toluene layer was concentrated and subjected to column chromatography to obtain 1.67 g of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 37.4%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
X Liang, X Liu, F Dong, J Xu, D Qin, Y Li… - Food Additives & …, 2013 - Taylor & Francis
A QuEChERS procedure for the simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite (M31) in fresh and processed fruit and vegetables was …
Number of citations: 19 www.tandfonline.com
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
… properties are not met for mepanipyrim. However, considering the … of mepanipyrim cannot be ruled out and further clarification is needed using mechanistic data. Since mepanipyrim …
Number of citations: 5 efsa.onlinelibrary.wiley.com
林茂, 前野真一郎, 木本隆啓, 永田俊浩 - Journal of Pesticide Science, 1997 - jlc.jst.go.jp
… of mepanipyrim in plants, although it had very little systemic activity.lo, 11) It was found out that mepanipyrim … Mepanipyrim was safe for many commercial varieties of crops at the rates …
Number of citations: 3 jlc.jst.go.jp
I Miura, T Kamakura, S Maeno, S Hayashi… - Pesticide biochemistry …, 1994 - Elsevier
… of mepanipyrim might be different from inhibition of nutrient uptake. Since mepanipyrim signifi… This paper deals with the effect of mepanipyrim on the secretion of these enzymes by B. …
Number of citations: 90 www.sciencedirect.com
M Ikeda, Y Asano, Y Maeda, Y Yusa - JOURNAL OF PESTICIDE …, 1998 - jlc.jst.go.jp
… It is also observed that mepanipyrim was slowly degraded even in … also was involved in causing the decrease of mepanipyrim. … In this report, the degradation of mepanipyrim is studied in …
Number of citations: 2 jlc.jst.go.jp
M Terada, F Mizuhashi, T Tomita… - The Journal of …, 1998 - jstage.jst.go.jp
Our preceding paper reported that mepanipyrim, a new fungicide, induced fatty liver in the rat. This study was undertaken to examine this phenomenon further on hepatic triglyceride (TG…
Number of citations: 8 www.jstage.jst.go.jp
M Nakamura, Y Kono, A Takatsuki - Bioscience, biotechnology, and …, 2003 - Taylor & Francis
… to mepanipyrim, is assumed to be the inhibition of methionine biosynthesis.However, inhibition of virus multiplication by mepanipyrim … In this report, we show that mepanipyrim blocked …
Number of citations: 19 www.tandfonline.com
P Cabras, A Angioni, VL Garau, FM Pirisi… - Journal of Agricultural …, 1998 - ACS Publications
The fate of five fungicide residues (azoxystrobin, fluazinam, kresoxim-methyl, mepanipyrim, and tetraconazole) from vine to wine was studied, to evaluate the decay ratio and study the …
Number of citations: 105 pubs.acs.org
L Araujo, ME Troconis, D Cubillán, J Mercado… - Environmental …, 2013 - Springer
An analytical method for the determination of diflufenican, mepanipyrim, pretilachlor, and fipronil in water samples was developed using single drop microextraction in the direct …
Number of citations: 19 link.springer.com
C Shen, Y Zhou, C Tang, C He, Z Zuo - Chemosphere, 2020 - Elsevier
… However, the neurotoxicity and underlying mechanisms of mepanipyrim are still … and 100 μg/L mepanipyrim for 7 days. Our results showed that mepanipyrim could cause the locomotor …
Number of citations: 26 www.sciencedirect.com

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